Methyltin trichloride
Overview
Description
Synthesis Analysis
The synthesis of methyltin compounds often involves reactions with methyl groups and tin halides. For instance, the reaction of sodium 1,2-benzenedithiolate with methyltin trichloride in water leads to the formation of methyltin(IV) benzenedithiolate, showcasing a method to synthesize organotin compounds with specific functional groups (Peruzzo, Plazzogna, & Bandoli, 1991).
Molecular Structure Analysis
Methyltin trichloride and related compounds exhibit diverse molecular structures. The crystal structure of methyltin triiodide, for example, demonstrates discrete molecules loosely packed, contrasting with many methyltin halide structures where geometry at the tin atom deviates from the ideal tetrahedron due to intermolecular coordination (Tse, Collins, Lee, & Gabe, 1986).
Chemical Reactions and Properties
Methyltin trichloride undergoes various chemical reactions, including hydrolysis in aqueous solutions. The hydrolysis of methyltin(IV) trichloride in NaCl and NaNO3 solutions reveals the formation of different species depending on the pH, ionic strength, and temperature, underlining the compound's reactivity in different environmental conditions (Stefano, Foti, Gianguzza, Marrone, & Sammartano, 1999).
Physical Properties Analysis
The physical properties of methyltin compounds can be influenced by their molecular structure and the presence of substituents. The crystal and molecular structure investigations of compounds like methylphenyltin(IV) dichloride offer insights into the physical characteristics of methyltin derivatives, including their crystallization patterns and intermolecular interactions (Amini, Holt, & Zuckerman, 1987).
Chemical Properties Analysis
Methyltin trichloride's chemical properties, such as its reactivity and interaction with other molecules, are pivotal for its applications in synthesis and material science. For instance, the preparation of methyltin trinitrate from methyltin trichloride followed by sublimation showcases the compound's potential in forming different chemical structures with varied properties (Ferraro, Potts, & Walker, 1970).
Scientific Research Applications
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Synthesis of Metallasilesesquiloxanes
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Preparation of Organotin (IV) Complexes
- Field : Chemistry, specifically Organometallic Chemistry .
- Application Summary : Methyltin trichloride is also used in the preparation of organotin (IV) complexes . These complexes have been shown to exhibit antibacterial activities, making them of interest in the field of medicinal chemistry.
- Results or Outcomes : The result of these reactions is the formation of organotin (IV) complexes. These complexes have been shown to exhibit antibacterial activities .
Safety And Hazards
Methyltin trichloride is considered hazardous. It is a flammable solid and is harmful if swallowed. It is fatal in contact with skin and if inhaled. It causes severe skin burns and eye damage. It may cause respiratory irritation78.
Future Directions
Please note that this information is based on the available resources and there might be more recent studies or data related to Methyltin trichloride.
properties
IUPAC Name |
trichloro(methyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.3ClH.Sn/h1H3;3*1H;/q;;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRLQYJXUZRYDN-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3Cl3Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027346 | |
Record name | Trichloromethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid, Produced as a solid or aqueous solution; Off-white to gray solid or clear colorless liquid; [OECD: SIDS Dossier] Off-white crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Stannane, trichloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloromethylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Vapor Pressure |
1.25 [mmHg] | |
Record name | Trichloromethylstannane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21162 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Methyltin trichloride | |
CAS RN |
993-16-8 | |
Record name | Methyltin trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=993-16-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyltrichlorotin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Stannane, trichloromethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trichloromethylstannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloromethylstannane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLTRICHLOROTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2E6V14U06 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Citations
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